The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of hydroxyfasudil for ROCK1 and ROCK2, along with its selectivity against Protein Kinase A (PKA).
| Target | IC₅₀ (μM) | Selectivity (vs. PKA) |
|---|---|---|
| ROCK1 | 0.73 [1] | ~50-fold [1] |
| ROCK2 | 0.72 [1] | ~50-fold [1] |
| PKA | 37 [1] | - |
This compound demonstrates nearly identical potency against both ROCK isoforms but shows significantly lower activity against PKA, indicating a degree of selectivity within the AGC kinase family [1].
The key findings on this compound are supported by several experimental models that illustrate its biological effects and potential therapeutic applications.
The following diagram illustrates the core Rho/ROCK signaling pathway and the point of inhibition by this compound.
This compound inhibits ROCK1/2, blocking downstream cellular responses.
| Inhibitor Name | ROCK1 IC₅₀ (µM) | ROCK2 IC₅₀ (µM) | Key Characteristics & Clinical Status |
|---|---|---|---|
| Hydroxyfasudil | 0.15 [1] | 0.57 [1] | Active metabolite of Fasudil; more selective for ROCK1 over ROCK2 [1]. |
| Fasudil | 0.18 [1] | 0.06 [1] | Prodrug; approved in Japan and China for cerebral vasospasm and pulmonary hypertension [2] [1]. |
| H-1152P | 0.005 [1] | Data Not Available | Potent dimethylated analog of fasudil [1]. |
| Y-27632 | 0.046 [1] | Data Not Available | Selective ROCK1 inhibitor; used in research [1]. |
The therapeutic effects of this compound and fasudil stem from their inhibition of Rho-associated kinases (ROCK), specifically the ROCK1 and ROCK2 isoforms. The following diagram illustrates the key cellular pathways mediated by ROCK inhibition:
Key cellular pathways and effects resulting from ROCK inhibition by this compound and fasudil.
While the original discovery papers for this compound are not covered in the search results, the following are standard methodologies used in contemporary research to characterize ROCK inhibitors like it.
This compound represents a critical active form of the first-in-class ROCK inhibitor fasudil, characterized by its significant potency and interesting selectivity profile. Its mechanisms—spanning vasodilation, anti-proliferation, and direct action on pathological proteins in neurodegeneration—make it a versatile tool for research and a prototype for developing new therapeutics for conditions from cardiovascular disease to Parkinson's.
Hydroxyfasudil (M3) is primarily formed from fasudil via hepatic metabolism. The key enzyme responsible for this conversion is aldehyde oxidase (AO), not xanthine oxidase [1]. The oxygen atom incorporated into this compound is derived from water, not atmospheric oxygen, which is a characteristic of AO-mediated metabolism [1].
A critical finding for drug development is the species difference in this metabolic pathway. In vitro studies using liver S9 fractions show that this compound is generated in large amounts by both rat and human liver S9, but is not detected in dog liver S9 incubations [1]. Furthermore, fasudil has a higher affinity for human hepatic AO than for rat hepatic AO [1]. The activity of AO in rats is also gender-dependent, leading to significantly different in vivo pharmacokinetic parameters between male and female rats [1].
The diagram below illustrates the metabolic pathway and key distribution of this compound.
The table below summarizes key pharmacokinetic parameters for this compound derived from human and animal studies.
| Parameter | Findings | Source / Context |
|---|---|---|
| Systemic Availability | Similar systemic availability after fasudil administration to different GI sites (distal ileum, ascending colon); supports development of extended-release formulations [2]. | Human study (10 healthy males), 40 mg fasudil HCl [2]. |
| Absolute Bioavailability | Systemic exposure (AUC) of this compound after a 30 mg oral fasudil dose was 69% of the exposure after a 30 mg IV fasudil dose [3]. | Human phase I trial (14 healthy subjects), oral vs. IV fasudil [3]. |
| Brain Penetration | Significant levels of both fasudil and this compound detected in mouse brain after intraperitoneal injection; negative correlation between brain this compound levels and phosphorylated tau [4]. | Preclinical study in PS19 tau transgenic mice, 30/100 mg/kg/day fasudil i.p. for 2 weeks [4]. |
| ROCK Inhibition (IC₅₀) | ROCK1: 0.73 µM; ROCK2: 0.72 µM. More potent than fasudil. Less potent against PKA (IC₅₀ 37 µM) [5] [6]. | In vitro enzyme assays [5]. |
| Relative Potency | This compound is a slightly more potent ROCK inhibitor (Ki = 0.17 µM) than the parent drug fasudil (Ki = 0.33 µM) [6]. | Literature review citing cell-free assays [6]. |
This methodology is adapted from a study investigating the effects of fasudil in a tauopathy mouse model [4].
This describes a clinical trial design used to evaluate the absolute bioavailability of this compound after oral administration of fasudil [3].
The pharmacokinetic profile of this compound directly informs its therapeutic application and future drug development.
The protective effect of Hydroxyfasudil on the BBB is primarily attributed to its inhibition of Rho kinase (ROCK), a serine-threonine kinase. The following diagram illustrates the core mechanism by which this compound protects the BBB after an insult like subarachnoid hemorrhage (SAH).
This compound protects the BBB via ROCK inhibition.
Experimental models confirm that this compound directly targets the brain. In a rat model of subarachnoid hemorrhage, administration of this compound led to a significant reduction in brain water content and Evans blue dye extravasation, confirming that the drug reaches the brain to exert its protective effects [1].
The efficacy of this compound is supported by quantitative data from controlled animal studies, summarized in the table below.
| Experimental Model | This compound Dose & Route | Key Findings on BBB & Outcomes | Source |
|---|
| Rat SAH Model | 10 mg/kg, intraperitoneal (single or double dose) | - Improved neurological scores
The in vitro data for Fasudil is relevant as this compound is its primary active metabolite with higher biological activity and a longer half-life [4].
For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key studies.
1. In Vivo Rat Model of Subarachnoid Hemorrhage
2. In Vitro BBB Model (Relevant to Fasudil/Hydroxyfasudil)
The following table consolidates the key solubility parameters for hydroxyfasudil hydrochloride:
| Solvent | Concentration | Temperature & Notes | Source / Catalog No. |
|---|---|---|---|
| DMSO | 30 mg/mL (87.25 mM) | Requires ultrasonic treatment; note that hygroscopic DMSO can impact solubility [1]. | MedChemExpress (HY-13911A) [1] |
| DMSO | 68 mg/mL (197.77 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2]. | Selleckchem [2] |
| Water | 3.33 mg/mL (9.69 mM) | Use ultrasonic treatment, warming, and heat to 60°C [1]. | MedChemExpress (HY-13911A) [1] |
| Water | 60 mg/mL | Information on temperature not specified [2]. | Selleckchem [2] |
Additional sources report solubility as ≥7.88 mg/mL in DMSO and ≥5.04 mg/mL in H₂O, both with gentle warming and ultrasonic treatment [3]. Always consider the specific requirements of your assay, as higher concentrations in DMSO may be used for intermediate stock solutions that are further diluted into aqueous buffers.
This compound (HA-1100) is an active metabolite of the drug fasudil and a potent inhibitor of Rho-associated protein kinase (ROCK), with IC₅₀ values of 0.73 μM for ROCK1 and 0.72 μM for ROCK2 [1] [2]. Its ability to modulate the Wnt-PCP signaling pathway, which is implicated in driving Alzheimer's disease pathology, makes it a valuable research tool [4].
In studies investigating Aβ synaptotoxicity, this compound and other inhibitors were used in the following protocol [4]:
Research is exploring prodrug strategies to reduce systemic side-effects of ROCK inhibitors like fasudil and this compound. FasPRO, a hypoxia-activated prodrug of this compound, is designed to release the active drug specifically in hypoxic tissues (e.g., in pulmonary arterial hypertension or solid tumors), thereby minimizing systemic exposure and side effects like hypotension [5].
To help visualize the scientific context, here is a diagram of the key signaling pathway involved:
Diagram 1: this compound inhibits the ROCK-dependent pathway of Aβ synaptotoxicity. [4]
The corresponding experimental workflow for testing this effect is outlined below:
Diagram 2: Workflow for testing this compound's effect on Aβ-induced synaptotoxicity. [4]
Hydroxyfasudil (and its hydrochloride salt, HA-1100) is a specific inhibitor of ROCK1 and ROCK2, with IC₅₀ values of 0.73 μM and 0.72 μM, respectively. It also inhibits Protein Kinase A (PKA), but with much lower potency (IC₅₀ of 37 μM) [1] [2] [3]. It acts as an active metabolite of fasudil, exhibiting higher biological activity and a longer half-life, making it more suitable for long-term studies [4].
The compound exerts its effects by blocking the Rho/ROCK pathway, which is a central regulator of cytoskeletal dynamics, cell contraction, migration, and inflammation [5]. Key downstream effects include:
The following diagram illustrates the core signaling pathway and the primary effects of this compound inhibition:
The table below consolidates dosing information for this compound from various preclinical studies.
| Disease Model | Species | Route | Dose | Dosing Frequency | Treatment Duration | Key Outcomes | Source |
|---|---|---|---|---|---|---|---|
| Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | Not specified | Not specified | Daily | From day 10 post-immunization | Alleviated clinical symptoms, reduced CNS inflammation and demyelination | [4] |
| Renal Ischemia-Reperfusion Injury | Sprague Dawley rats | Intraperitoneal (i.p.) | 10 mg/kg | Single dose (1 hr before ischemia) | - | Improved kidney function (reduced proteinuria, increased urine osmolarity), reduced endothelial leakage and inflammation | [7] |
| Diabetic Erectile Dysfunction | Sprague Dawley rats | Intraperitoneal (i.p.) | 10 mg/kg | Daily | 4 weeks | Preserved erectile response, reversed molecular changes in major pelvic ganglia | [8] |
| Bladder Dysfunction (SHR) | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 10 mg/kg | Daily | 6 weeks | Improved micturition frequency and single voided volume | [9] [3] |
| Allergic Airway Inflammation (Asthma) | Guinea pigs | Intraperitoneal (i.p.) | 1 & 10 mg/kg | Daily | Last 2 weeks of 4-week sensitization | Reduced airway resistance, inflammatory cytokines (IL-13, TNF-α), and remodeling markers (TGF-β1, collagen) | [6] |
| Cognitive Enhancement | Fischer-344 rats | Subcutaneous (s.c.) | 0.1875 & 0.375 mg | Daily (each morning) | 4 days pre-testing + testing days | Improved spatial learning and working memory in aged rats | [10] |
| Cardiovascular Studies | Mongrel dogs | Intracoronary (i.c.) | 10, 30, 100 µg/kg | Single dose | - | Dose-dependent coronary vasodilation and increased coronary blood flow | [2] |
| Detrusor Overactivity | Sprague Dawley rats | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | - | Increased voided volumes, decreased maximal detrusor pressure | [3] |
Here are the methodologies for key experiments investigating this compound's effects.
This protocol evaluates the efficacy of this compound in a model of multiple sclerosis.
This protocol tests this compound's ability to improve learning and memory in aged rodents.
This protocol investigates this compound's effect on diabetic neurogenic erectile dysfunction.
The general workflow for in vivo efficacy studies is summarized below:
This compound is a versatile pharmacological tool for preclinical research, demonstrating efficacy across neurological, urological, renal, inflammatory, and cardiovascular disease models. When designing studies, researchers should consider the optimal dosing paradigm—intraperitoneal administration at 10 mg/kg daily is commonly used for chronic conditions, while single pre-treatment doses are effective in acute injury models like renal ischemia [8] [9] [7].
Future research should focus on further elucidating its long-term safety profile, exploring its efficacy in combination therapies, and investigating its potential in other disease areas where the Rho/ROCK pathway plays a critical role.
This compound (HA-1100) is an active metabolite of the Rho-kinase (ROCK) inhibitor fasudil that has emerged as a critical research tool for investigating coronary vascular physiology and potential therapeutic applications in cardiovascular disease. As a potent ROCK inhibitor with slightly greater potency than its parent compound, this compound targets the Rho-ROCK signaling pathway that plays a fundamental role in regulating vascular smooth muscle contraction, endothelial function, and consequently, tissue perfusion. The measurement of regional myocardial blood flow (MBF) provides essential information about coronary circulatory function that is crucial for evaluating cardiac performance, detecting ischemia, and assessing therapeutic efficacy in preclinical research.
The significance of this compound in cardiovascular research stems from its dual mechanistic action—it not only induces vasodilation through inhibition of calcium sensitization but also enhances endothelial function through increased nitric oxide production. These properties make it particularly valuable for studying conditions characterized by vascular dysfunction such as coronary vasospasm, myocardial ischemia-reperfusion injury, and microvascular dysfunction. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the effects of this compound on regional myocardial blood flow using various measurement modalities, with emphasis on standardized methodologies to ensure reproducible and translatable results across research settings.
This compound represents a first-in-class ROCK inhibitor with well-characterized pharmacokinetic and pharmacodynamic properties essential for cardiovascular research applications. The compound demonstrates a favorable potency profile with an inhibition constant (Kᵢ) of 0.17 μM for ROCK, making it slightly more potent than its parent compound fasudil (Kᵢ = 0.33 μM). While this compound primarily targets ROCK, it exhibits measurable activity against other kinases including protein kinase C (Kᵢ = 18 μM) and myosin light chain kinase (Kᵢ = 140 μM), though with significantly lower affinity [1]. The compound's physicochemical characteristics facilitate adequate tissue distribution, including penetration across the blood-brain barrier, though its primary research applications remain in the cardiovascular domain.
The metabolic fate and elimination pathways of this compound contribute to its research utility. After administration of fasudil, hepatic metabolism rapidly converts it to this compound, which becomes the primary active species responsible for most observed pharmacological effects. This compound exhibits an extended plasma half-life (100-200 minutes) compared to the parent compound (approximately 20 minutes), providing a longer window for experimental observations [1]. This metabolic activation pathway is particularly relevant when designing studies, as researchers may choose to administer either fasudil (which converts to this compound) or this compound directly, depending on their experimental requirements and desired pharmacokinetic profile.
The primary mechanism of action of this compound centers on specific inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which exists in two isoforms (ROCK1 and ROCK2). The Rho-ROCK pathway serves as a critical regulator of fundamental cellular processes including vascular smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. Under physiological conditions, activated GTP-bound RhoA binds to and activates ROCK, which subsequently phosphorylates multiple downstream targets including myosin phosphatase target subunit 1 (MYPT1) and myosin light chain (MLC) itself [2].
This compound exerts its effects through competitive inhibition of the ATP-binding site of ROCK, preventing phosphorylation of these downstream targets. The most well-characterized consequence is the suppression of MYPT1 phosphorylation, which maintains myosin phosphatase in its active state, leading to decreased MLC phosphorylation and subsequent vascular smooth muscle relaxation. Additionally, this compound-mediated ROCK inhibition enhances endothelial nitric oxide synthase (eNOS) expression and activity, increasing nitric oxide production that further contributes to vasodilation and improved blood flow [1]. The compound has also been shown to modulate calcium handling in cardiomyocytes through enhancement of sarco/endoplasmic reticulum calcium ATPase (SERCA) activity via activation of the JAK2/STAT3 signaling pathway, which may contribute to its protective effects in ischemia-reperfusion injury models [1].
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| ROCK Inhibition Constant (Kᵢ) | 0.17 μM | Cell-free assay [1] |
| Protein Kinase C Kᵢ | 18 μM | Cell-free assay [1] |
| MLC Kinase Kᵢ | 140 μM | Cell-free assay [1] |
| Plasma Half-Life | 100-200 min | Following IV fasudil administration [1] |
| Relative Potency | ~1.9× fasudil | Compared to fasudil (Kᵢ=0.33μM) [1] |
Diagram 1: this compound Mechanism of Action in Vascular Smooth Muscle. This compound inhibits ROCK, leading to increased myosin phosphatase activity, decreased myosin light chain phosphorylation, and enhanced eNOS expression, ultimately causing vasodilation and improved blood flow.
Appropriate animal models form the foundation of valid research on this compound and regional myocardial blood flow. Large animal models, particularly canine and porcine systems, have been extensively utilized due to their coronary anatomy and physiology that closely resembles humans. Canine models offer the advantage of well-characterized responses to coronary interventions and extensive historical data for comparison, while porcine models provide coronary circulation that is remarkably similar to humans in terms of collateral circulation and susceptibility to ischemia [3] [2]. For specific investigations of coronary vasospasm, a porcine model involving interleukin-1β (IL-1β) pretreatment has been established and validated, demonstrating enhanced vasoconstrictor responses similar to human coronary spasm disorders [2].
Surgical preparation for acute studies requires meticulous attention to physiological stability and monitoring. General anesthesia is typically induced and maintained with inhalational agents (e.g., isoflurane 1.5-2.0%) in oxygen mixture, providing stable cardiovascular conditions while maintaining sufficient anesthetic depth. Following intubation and mechanical ventilation, a thoracotomy approach through the fifth intercostal space provides optimal access to the heart. After pericardiotomy and creation of a pericardial cradle, critical instrumentation includes: placement of a high-fidelity micromanometer catheter in the left ventricle for continuous pressure monitoring; isolation of the left anterior descending (LAD) coronary artery with placement of a hydraulic occluder and ultrasonic flow probe; and insertion of a left atrial catheter for microsphere injection when using this reference method for blood flow quantification [3]. Continuous monitoring of electrocardiogram, arterial blood pressure, blood gases, and core temperature throughout the experiment is essential for maintaining physiological stability and data quality.
Comprehensive validation of the experimental model ensures that observed responses genuinely reflect the physiological or pathophysiological processes under investigation. In coronary stenosis models, the severity of flow restriction should be systematically validated using defined criteria: mild stenosis is typically characterized by absence of resting flow reduction with minimal hyperemic response following brief complete occlusion, while moderate stenosis demonstrates intermediate reduction in resting flow [3]. For studies investigating this compound in vasospasm models, validation includes demonstrating hyperconstrictor responses to serotonin (10 μg/kg intracoronary) at IL-1β-treated sites compared to control segments [2].
Quality control measures throughout the experimental timeline are crucial for data integrity. Physiological parameters should be maintained within narrow target ranges: arterial pH between 7.35-7.45, pO₂ > 80 mmHg, and pCO₂ between 35-45 mmHg, with adjustments made through ventilator settings or sodium bicarbonate administration as needed. Hemodynamic stability is confirmed by maintaining heart rate and blood pressure within 15% of baseline values before experimental interventions. For studies involving dobutamine stress, establishing appropriate infusion protocols (typically 5 μg/kg/min) with sufficient stabilization periods (15-20 minutes) ensures consistent pharmacological stress across experimental subjects [3]. Additionally, verification of proper positioning and function of all implanted sensors (sonomicrometry crystals, flow probes) through baseline measurements against established normative values confirms appropriate experimental setup before proceeding with interventions.
Non-invasive imaging modalities for myocardial blood flow quantification have advanced significantly, offering researchers multiple options with varying advantages depending on specific experimental requirements. Positron Emission Tomography (PET) represents the current gold standard for quantitative perfusion imaging, utilizing radiopharmaceuticals such as ¹³N-ammonia, ¹⁵O-water, or ⁸²Rubidium to generate absolute blood flow values in mL/g/min through dynamic acquisition and tracer kinetic modeling [4] [5]. PET offers excellent quantification accuracy with high correlation to microsphere-derived blood flow measurements across a wide flow range, though limitations include availability, cost, and spatial resolution constraints. Cardiac Magnetic Resonance (CMR) perfusion imaging provides alternative advantages including high spatial resolution (2-3 mm in-plane) without ionizing radiation, utilizing T1-weighted imaging during first-pass gadolinium contrast administration to derive quantitative flow parameters [4].
Emerging modalities continue to expand the methodological toolbox for researchers. Single-Photon Emission Computed Tomography (SPECT) with newer camera systems now allows absolute MBF quantification, demonstrating excellent correlation with microspheres in animal models and good agreement with PET-derived MBF in clinical studies [6]. Speckle tracking echocardiography provides functional assessment of myocardial deformation that correlates with regional perfusion, with circumferential strain parameters typically demonstrating better agreement with reference methods than radial strain measurements [3]. The choice among these modalities involves balancing multiple factors including spatial and temporal resolution requirements, need for absolute versus relative flow quantification, availability of specialized equipment, and compatibility with concurrent pharmacological interventions.
Table 2: Comparison of Myocardial Blood Flow Measurement Techniques
| Method | Spatial Resolution | Flow Quantification | Key Advantages | Principal Limitations |
|---|---|---|---|---|
| Microspheres | ~1-2 mm (regional) | Absolute (mL/g/min) | Gold standard reference, wide validation | Terminal procedure, no temporal resolution |
| PET | 4-6 mm | Absolute (mL/g/min) | Gold standard non-invasive method, validated kinetic models | Lower spatial resolution, radiotracer availability |
| CMR | 2-3 mm | Absolute (mL/g/min) | High spatial resolution, no ionizing radiation | Limited ventricular coverage, complex analysis |
| SPECT | 8-12 mm | Absolute (mL/g/min) | Widely available, improving quantification | Lower resolution, radiation exposure |
| 2D Speckle Tracking Echo | 1-2 mm | Relative strain (%) | Combines function and flow assessment, widely available | Moderate correlation with flow (R=0.55-0.63) |
Invasive reference methods provide the most direct and precise measurements of regional myocardial blood flow, though their application is typically limited to animal studies due to their invasive nature. The radioactive microsphere technique represents the historical gold standard, based on the principle that microspheres injected into the circulation distribute in proportion to blood flow and become trapped in the microvasculature [3]. Following euthanasia, tissue samples are collected from predefined myocardial regions, and radioactivity is quantified to calculate absolute blood flow using reference arterial blood samples. This method provides highly accurate, postmortem flow measurements with excellent spatial resolution, but obviously precludes longitudinal assessments.
Sonomicrometry-based strain analysis offers complementary functional information that correlates with regional perfusion. This approach involves implanting multiple crystals in epicardial and endocardial positions to form three-dimensional arrays across myocardial regions of interest [3]. The precise measurement of inter-crystal distances throughout the cardiac cycle allows calculation of regional deformation parameters including circumferential and radial strain. While not providing direct flow measurements, sonomicrometry-derived strain parameters demonstrate moderate correlations with microsphere-measured blood flow (R ≈ 0.55-0.63) and offer excellent temporal resolution for tracking dynamic changes in regional function in response to interventions such as this compound administration [3]. The combination of flow quantification (via microspheres or imaging) with simultaneous functional assessment (via sonomicrometry) provides the most comprehensive evaluation of this compound's effects on regional myocardial perfusion and contractility.
Dosing considerations for this compound depend on the specific experimental objectives, model species, and route of administration. For coronary vasospasm studies in porcine models, intracoronary this compound has been administered at doses ranging from 0.3 to 3 mg/kg, demonstrating dose-dependent inhibition of serotonin-induced hyperconstriction with effective attenuation of vasospasm at approximately 1 mg/kg [2]. In canine models of myocardial ischemia-reperfusion, intravenous dosing of 0.5-1 mg/kg this compound has shown significant reductions in infarct size and improvement in functional recovery [1]. When administering the parent compound fasudil for conversion to this compound, typical intravenous doses of 0.5-3 mg/kg have been employed in preclinical studies, with the understanding that rapid hepatic conversion will yield active metabolite concentrations sufficient for ROCK inhibition.
Administration timing varies significantly based on experimental design. For ischemia-reperfusion studies, this compound is typically administered 10-15 minutes prior to reperfusion to target the critical early reperfusion injury phase. In models investigating coronary vasoreactivity, this compound is often administered as a bolus 5-10 minutes before provocative testing with vasoconstrictors such as serotonin. For chronic dosing studies investigating remodeling or functional recovery, twice-daily administration maintains consistent ROCK inhibition, though researchers should consider the compound's relatively short half-life when designing such regimens. Recent clinical data indicate that oral administration of fasudil results in this compound bioavailability of approximately 69% compared to intravenous administration, providing important guidance for researchers considering oral dosing in chronic studies [7].
A comprehensive experimental protocol for evaluating this compound effects in the context of graded coronary stenosis incorporates elements from established methodologies with specific modifications for ROCK inhibition studies [3]. The protocol begins with surgical preparation as detailed in Section 3.1, followed by a stabilization period of at least 30 minutes after completion of instrumentation. Baseline data acquisition includes hemodynamic measurements (arterial pressure, left ventricular pressure, LAD flow), myocardial blood flow measurement using the chosen modality (microspheres, PET, CMR), and regional functional assessment (sonomicrometry, speckle tracking echocardiography).
Following baseline measurements, create a mild coronary stenosis using the hydraulic occluder, defined by absence of resting flow reduction and minimal hyperemic response following 10-second complete occlusion. After 15 minutes of stabilization at this stenosis grade, repeat comprehensive data acquisition. Then administer low-dose dobutamine (5 μg/kg/min) while maintaining the mild stenosis, allowing 15 minutes for stabilization before repeating measurements. Return to the mild stenosis condition without dobutamine and administer This compound (1 mg/kg IV bolus), followed 10 minutes later by repeat data acquisition. Subsequently, create a moderate stenosis characterized by intermediate reduction in resting flow, and repeat the sequence of data acquisition at rest, with dobutamine stress, and with this compound administration. This comprehensive protocol allows researchers to evaluate this compound effects across a spectrum of flow restriction severities and under conditions of increased metabolic demand.
Diagram 2: Integrated Experimental Protocol for this compound Assessment. This workflow illustrates the comprehensive evaluation of this compound effects under conditions of graded coronary stenosis and pharmacological stress.
Tracer kinetic modeling forms the foundation of quantitative myocardial blood flow analysis, particularly when using dynamic imaging modalities such as PET or CMR. For PET studies with ¹⁵O-water, a four-parameter model accounting for MBF, tissue fraction, and spill-over fractions from both left and right ventricular cavities has demonstrated superior performance, especially in septal regions where traditional three-parameter models prove inadequate [5]. Similarly, ¹³N-ammonia and ⁸²Rubidium each require tracer-specific kinetic models that account for their distinct extraction fractions and metabolic trapping mechanisms. These models generate absolute flow values in mL/g/min, enabling direct comparison across experimental conditions and subjects. For CMR quantification, the relationship between gadolinium concentration and signal intensity must be carefully calibrated, typically using low contrast doses (≤0.12 mmol/kg) to maintain linearity between concentration and signal intensity [4].
Statistical approaches for analyzing this compound effects on myocardial blood flow should account for both within-subject and between-group variations. The calculation of coronary flow reserve (CFR) as the ratio of stress to resting MBF provides a normalized metric that accounts for baseline flow variations between subjects. In large animal studies with multiple sequential conditions (e.g., baseline, stenosis, this compound intervention), repeated measures ANOVA with appropriate post-hoc testing typically offers the most robust analytical approach. For studies incorporating spatial analysis of regional flow variations, parametric mapping techniques generate visualization of flow distribution across the myocardium, while segment-based analysis aligned with standard myocardial segmentation schemes (e.g., 17-segment AHA model) facilitates regional comparisons. When correlating flow measurements with functional parameters such as strain, linear mixed effects models account for both within-region and between-region variations, providing more accurate estimates of flow-function relationships than simple correlation analyses.
Contextual interpretation of this compound's effects on myocardial blood flow requires consideration of both the experimental conditions and the compound's known mechanisms of action. In the setting of normal coronary arteries, this compound typically produces modest increases in resting blood flow (approximately 20-30%) through basal vasodilatory effects, with more substantial augmentation of hyperemic flow (approximately 40-60% increase) during pharmacological stress, resulting in net improvement in coronary flow reserve [1]. Under conditions of endothelial dysfunction, characteristic of early atherosclerosis or cardiovascular risk factors, this compound may produce more pronounced flow improvements due to restoration of nitric oxide-mediated vasodilation and direct inhibition of ROCK-mediated vasoconstriction. In severe stenosis models, the compound primarily benefits flow distribution to border zones and improves microvascular function, often with minimal effect on total flow through severely stenotic arteries.
Integration of flow and functional data provides the most comprehensive assessment of this compound's therapeutic potential. Improvements in myocardial blood flow that correlate with enhanced regional contractility (increased systolic strain, reduced post-systolic shortening) suggest genuine tissue-level benefits beyond simple vasodilation. The temporal relationship between flow augmentation and functional improvement also offers insights into mechanism—immediate functional enhancement suggests afterload reduction or direct inotropic effects, while delayed improvement (over days to weeks) implies reverse remodeling or structural benefits. Researchers should also consider heart-rate dependent effects, as ROCK inhibition may influence chronotropy and subsequently affect myocardial oxygen demand and flow patterns independently of direct coronary effects.
This compound research has yielded promising results in the context of myocardial ischemia-reperfusion (IR) injury, demonstrating multiple cardioprotective mechanisms. Pretreatment with this compound significantly attenuates infarct size in animal models of coronary occlusion and reperfusion, with reductions typically ranging from 30% to 50% compared to untreated controls [1]. This protective effect appears mediated through both vascular and myocardial mechanisms, including improvement in endothelial function through NO-mediated mechanisms that enhance blood supply to the ischemic myocardium, and direct cardiomyocyte effects through enhancement of SERCA activity via the JAK2/STAT3 signaling pathway [1]. These findings position this compound as a valuable research tool for investigating novel approaches to cardioprotection, particularly in the context of percutaneous coronary intervention or thrombolytic therapy for acute myocardial infarction.
Experimental applications in IR injury models typically involve administration either before ischemia (preconditioning-mimetic strategy) or at the time of reperfusion (postconditioning approach). The reperfusion injury salvage approach has particular clinical relevance, as it mirrors the potential clinical scenario of administering this compound during primary percutaneous coronary intervention. In such protocols, this compound administration (0.5-1 mg/kg IV) 5-10 minutes before reperfusion demonstrates significant reduction in apoptosis and necrotic cell death in the area at risk. Additional beneficial effects include attenuation of neutrophil infiltration and reduction in inflammatory cytokine expression, suggesting modulation of the inflammatory response to reperfusion. These multifaceted protective mechanisms make this compound an important compound for deciphering the complex pathophysiology of reperfusion injury and identifying novel therapeutic targets.
Pathological coronary vasoconstriction represents another major research application for this compound, based on its potent inhibitory effects on Rho-kinase-mediated calcium sensitization. In a porcine model of coronary spasm induced by interleukin-1β pretreatment, this compound dose-dependently inhibits serotonin-induced hyperconstriction at both epicardial and microvascular levels [2]. The molecular mechanism involves suppression of enhanced myosin light chain phosphorylation, specifically targeting both mono- (Ser19) and diphosphorylation (Ser19/Thr18) events that characterize the hyperconstrictive state [2]. This research application has significantly advanced understanding of vasospastic disorders and provided insights into potential therapeutic approaches for patients with variant angina or microvascular dysfunction.
Microvascular applications of this compound research extend beyond epicardial spasm to include conditions characterized by impaired coronary microcirculatory function. In models of hypertensive heart disease, this compound improves coronary flow reserve by reducing basal microvascular tone and enhancing endothelium-dependent vasodilation. In diabetic cardiomyopathy models, the compound ameliorates microvascular rarefaction and improves perfusion through both hemodynamic effects and potential modulation of angiogenic pathways. These diverse applications highlight this compound's utility as a research tool for investigating the role of Rho-ROCK signaling across a spectrum of coronary circulatory disorders, from epicardial spasm to microvascular dysfunction, and for evaluating potential therapeutic strategies targeting this pathway.
This compound (also known as M3) is the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, exhibiting enhanced biological activity and an extended half-life compared to its parent compound. Cerebral vasospasm remains a devastating complication following aneurysmal subarachnoid hemorrhage (SAH), contributing significantly to mortality and permanent disability despite advancements in SAH management. Angiographic vasospasm occurs in up to 70% of SAH patients, with approximately half developing symptomatic vasospasm that can lead to delayed cerebral ischemia. This compound represents a promising therapeutic candidate that targets the underlying molecular mechanisms of vasospasm through its potent inhibition of Rho-kinase, a key regulator of vascular smooth muscle contraction.
The clinical significance of this compound stems from its ability to address multiple pathophysiological processes in SAH, including cerebral vasospasm, blood-brain barrier disruption, and hemorheological abnormalities. Unlike conventional vasodilators that often cause systemic hypotension—potentially compromising cerebral perfusion—this compound demonstrates cerebrovascular selectivity without significantly lowering blood pressure at therapeutic doses. This application note provides researchers and drug development professionals with comprehensive experimental data, detailed methodologies, and practical protocols for investigating this compound's anti-vasospastic effects in preclinical models of SAH.
The Rho-kinase pathway plays a pivotal role in the pathogenesis of sustained smooth muscle contraction during cerebral vasospasm after SAH. The molecular mechanism begins when clot-derived substances in the subarachnoid space activate G protein-coupled receptors on vascular smooth muscle cells. This receptor activation induces the conversion of Rho-GDP to Rho-GTP, which then activates Rho-kinase through binding. Once activated, Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of myosin light chain (MLC) and enhanced smooth muscle contraction. This molecular pathway represents a calcium-sensitization mechanism that sustains vascular contraction independent of intracellular calcium concentrations, explaining the resistance of cerebral vasospasm to conventional calcium channel blockers.
This compound exerts its anti-vasospastic effects through potent inhibition of both Rho-kinase isoforms (α and β). At a concentration of 10 μM, this compound demonstrates remarkable specificity, inhibiting Rho-kinase α and β by 97.6% and 97.7%, respectively, while showing minimal activity against other protein kinases (less than 40% inhibition against 17 other protein kinases) [1]. This selective inhibition prevents Rho-kinase-mediated suppression of MLCP activity, thereby reducing MLC phosphorylation and promoting vascular relaxation. Additionally, this compound modulates endothelial function by upregulating eNOS expression, potentially improving nitric oxide-mediated vasodilation and endothelial protection [2].
Beyond direct vasodilation, this compound exhibits multiple protective effects that contribute to its therapeutic potential in SAH:
Blood-Brain Barrier Preservation: this compound attenuates SAH-induced BBB disruption by preserving tight junction proteins (occludin and ZO-1), thereby reducing brain edema and vascular leakage [3] [4].
Hemorheological Improvement: this compound significantly decreases blood viscosity following cerebral ischemia, potentially improving microcirculatory flow in the compromised brain tissue [1].
Anti-inflammatory Effects: this compound modulates immune responses by inhibiting inflammatory cell migration and promoting M2 polarization of microglia/macrophages, which may contribute to neuroprotection [5].
The following diagram illustrates the key molecular pathways targeted by this compound:
Figure 1: Molecular Pathways Targeted by this compound in Subarachnoid Hemorrhage. This compound inhibits Rho-kinase (ROCK), which is centrally involved in multiple pathological processes following SAH, including cerebral vasospasm, blood-brain barrier disruption, neuroinflammation, increased blood viscosity, and eNOS downregulation.
This compound has demonstrated significant efficacy in reversing and preventing cerebral vasospasm across multiple animal models of SAH. In a two-hemorrhage canine model that replicates chronic cerebral vasospasm, angiographic evaluation on day 7 revealed that intravenous administration of this compound (3 mg·kg⁻¹·30 min⁻¹) significantly reversed vasospasm, increasing the basilar artery diameter from 57.9% ± 2.0% to 64.5% ± 1.9% of baseline values [1]. This reversal of established vasospasm highlights this compound's potential as both preventive and rescue therapy for clinical vasospasm.
In a rabbit double-hemorrhage model, the combination treatment of this compound (3.0 mg/kg, IV twice daily) with pitavastatin (0.8 mg kg⁻¹ day⁻¹ orally) demonstrated synergistic effects, producing a statistically significant increase in basilar artery cross-sectional area compared to SAH-only animals (p < 0.05) [2]. Interestingly, neither agent alone achieved statistical significance, suggesting that targeting multiple points in the Rho/Rho-kinase pathway may yield enhanced therapeutic outcomes. This combination approach represents a promising strategy for clinical translation, particularly for patients with severe or refractory vasospasm.
This compound provides significant protection against early brain injury following SAH by preserving blood-brain barrier integrity. In a rat perforation model of SAH, this compound treatment (10 mg/kg, intraperitoneally) administered at 0.5 hours post-SAH significantly reduced brain water content in the ipsilateral hemisphere, indicating attenuation of cerebral edema [3] [4]. This effect was associated with preserved levels of tight junction proteins occludin and ZO-1, which are critical for maintaining BBB integrity. This compound treatment also significantly decreased Evans blue extravasation, demonstrating reduced vascular permeability.
Neurological function, assessed using a modified Garcia scoring system, showed significant improvement in this compound-treated animals compared to vehicle-treated SAH controls [3]. This functional improvement correlates with the histological and biochemical evidence of protection, suggesting that this compound's preservation of BBB integrity translates to meaningful neurological outcomes. The therapeutic window for this protection appears favorable, with benefits observed even when treatment was initiated after SAH induction.
Table 1: Summary of this compound Efficacy in Preclinical SAH Models
| Model System | Dose & Administration | Key Efficacy Parameters | Results | Citation |
|---|---|---|---|---|
| Two-hemorrhage canine model | 3 mg·kg⁻¹·30 min⁻¹ IV | Basilar artery diameter | Increased from 57.9% to 64.5% of baseline | [1] |
| Rat MCA occlusion | 3 and 10 mg/kg IP | Blood viscosity | Significant decrease | [1] |
| Double-hemorrhage rabbit model | 3.0 mg/kg IV twice daily + pitavastatin | Basilar artery cross-sectional area | Statistically significant increase vs. SAH (p<0.05) | [2] |
| Rat perforation SAH model | 10 mg/kg IP at 0.5h post-SAH | Brain water content | Significant reduction in ipsilateral hemisphere | [3] [4] |
| Rat perforation SAH model | 10 mg/kg IP at 0.5h post-SAH | Evans blue extravasation | Significant reduction in ipsilateral hemisphere | [3] [4] |
| Rat perforation SAH model | 10 mg/kg IP at 0.5h post-SAH | Neurological score | Significant improvement | [3] [4] |
This compound exhibits favorable pharmacokinetic properties that support its therapeutic application in SAH. After intravenous administration of fasudil, this compound is rapidly formed through hepatic metabolism and demonstrates prolonged presence in the cerebrospinal fluid (CSF) compared to plasma. The half-life of this compound is approximately 100 minutes in serum but extends to more than 180 minutes in CSF, facilitating sustained exposure to cerebral vessels [6]. This extended CSF half-life is particularly advantageous for targeting cerebrovascular disorders where maintaining effective concentrations at the site of action is challenging.
A recent phase I clinical trial investigating the absolute bioavailability of oral fasudil (the prodrug of this compound) revealed that the maximal concentrations of this compound in blood were similar after oral and intravenous treatment (111.6 μg/L and 108.4 μg/L, respectively) [7]. The exposure of this compound (assessed as AUC₀–tz) demonstrated that the absolute bioavailability of this compound after oral treatment was approximately 69% of the IV treatment. This relatively high bioavailability for the active metabolite suggests potential for oral administration in chronic conditions, though dose adjustments would be necessary when switching between administration routes.
This compound demonstrates remarkable specificity for Rho-kinase inhibition compared to other protein kinases. Kinase profiling against a panel of 17 protein kinases using ELISA analysis confirmed that this compound inhibited Rho-kinase α and β at a concentration of 10 μM by 97.6% and 97.7%, respectively, while no other protein kinase was inhibited by over 40% at the same concentration [1]. This high specificity translates to reduced off-target effects and potentially improved safety profiles compared to less selective kinase inhibitors.
The potency of this compound against Rho-kinase exceeds that of its parent compound fasudil, with lower half-maximal inhibitory concentration (IC₅₀) values for both ROCK1 and ROCK2 [5]. This enhanced potency, combined with its longer half-life, positions this compound as a potentially superior therapeutic agent compared to fasudil for conditions requiring sustained Rho-kinase inhibition. The strong specificity profile also makes this compound a valuable research tool for investigating Rho-kinase-specific pathways in vascular physiology and disease.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Values | Experimental Conditions | Citation |
|---|---|---|---|
| Serum Half-life | 100 minutes | Patients with SAH after IV fasudil administration | [6] |
| CSF Half-life | >180 minutes | Patients with SAH after IV fasudil administration | [6] |
| CSF Penetration | 18.4% of serum concentration | Patients with SAH after IV fasudil administration | [6] |
| Oral Bioavailability | ~69% (relative to IV) | Phase I trial in healthy subjects | [7] |
| ROCK Inhibition | 97.6% (α), 97.7% (β) at 10μM | In vitro kinase assay against 17 protein kinases | [1] |
| IC₅₀ Value | Lower than fasudil | Comparative potency assessment | [5] |
The canine two-hemorrhage model provides a well-established method for evaluating the efficacy of anti-vasospastic compounds like this compound against chronic cerebral vasospasm:
Animal Preparation: Use adult mongrel dogs (weight 10-15 kg). Anesthetize animals with intravenous pentobarbital (30 mg/kg) and maintain with inhaled isoflurane (1-2%) in oxygen.
SAH Induction: Position the animal prone and perform cisternal puncture at the C1-C2 interspace. Remove 5-6 mL of cerebrospinal fluid and inject an equivalent volume of autologous arterial blood obtained by femoral artery puncture. Repeat this procedure 48 hours later to establish the two-hemorrhage model.
Treatment Administration: On day 7 post-initial hemorrhage, administer this compound (3 mg/kg) dissolved in saline intravenously over 30 minutes using an infusion pump.
Angiographic Assessment: Perform baseline cerebral angiography before SAH induction. Repeat angiography immediately before and after this compound administration on day 7. Measure basilar artery diameter at consistent locations using digital image analysis.
Data Analysis: Express vessel diameters as percentage of baseline values. Compare pre- and post-treatment diameters using paired t-tests, with significance set at p < 0.05.
This model effectively replicates the chronic vasospasm observed in human SAH patients and allows for quantitative assessment of vascular diameter changes in response to therapeutic interventions [1].
The rat perforation model is ideal for investigating this compound's effects on early brain injury following SAH:
Animal Preparation: Use adult male Sprague-Dawley rats (260-340 g). Anesthetize with intraperitoneal ketamine/xylazine (80/10 mg/kg) and maintain on mechanical ventilation with 2-3% isoflurane in 70%/30% medical-air/oxygen.
SAH Induction: Expose the left common carotid artery and its branches. Introduce a sharpened 4-0 nylon suture through the external carotid artery into the internal carotid artery until resistance is felt (approximately 18-20 mm from the common carotid bifurcation). Advance further to perforate the bifurcation of the anterior and middle cerebral arteries. Withdraw the suture immediately after perforation.
Treatment Administration: Administer this compound (10 mg/kg) or vehicle intraperitoneally at 0.5 hours after SAH induction. For multiple dosing, administer additional doses at 6-hour intervals.
Outcome Measures:
This protocol enables comprehensive evaluation of this compound's effects on functional outcomes, cerebral edema, and blood-brain barrier integrity during the critical early phase after SAH.
Determine this compound's effects on Rho-kinase activity using the following protocol:
Tissue Preparation: Homogenize basilar arteries or brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 20 minutes at 4°C and collect supernatant.
ROCK Activity Measurement: Use commercial Rho-kinase activity assay kit following manufacturer's instructions. Briefly, add aliquots containing 20 μg of protein to 96-well plates pre-coated with recombinant myosin phosphatase target subunit 1 (MYPT1). Incubate with ATP solution to allow phosphorylation reaction. Detect phosphorylated MYPT1 using specific anti-phospho-MYPT1 antibody and HRP-conjugated secondary antibody. Measure chemiluminescent signal.
Data Analysis: Normalize ROCK activity to total protein content and express as percentage of sham-operated controls [3].
Assess this compound's effects on hemorheological parameters using the following method:
Animal Preparation: Subject rats to 1-hour middle cerebral artery occlusion followed by reperfusion.
Treatment: Administer this compound (3 or 10 mg/kg, intraperitoneally) or vehicle at reperfusion.
Blood Collection: Collect whole blood via cardiac puncture 24 hours after ischemia into heparinized tubes.
Viscosity Measurement: Measure blood viscosity using a cone-plate viscometer at multiple shear rates (e.g., 0.5-200 s⁻¹) at 37°C. Compare treated and control groups using ANOVA with post-hoc testing [1].
The following diagram illustrates the key stages in experimental workflow for evaluating this compound efficacy:
Figure 2: Experimental Workflow for Evaluating this compound Efficacy. The diagram outlines the key stages in preclinical assessment of this compound, from animal model selection through data analysis, including the multiple outcome measures available at the assessment stage.
Combination treatment strategies that target multiple points in the Rho/Rho-kinase pathway may yield enhanced therapeutic benefits compared to monotherapy. Experimental evidence from a rabbit double-hemorrhage model demonstrates that the combination of this compound (3.0 mg/kg IV twice daily) with pitavastatin (0.8 mg kg⁻¹ day⁻¹ orally) produces synergistic effects on cerebral vasospasm, with statistically significant increases in basilar artery cross-sectional area that were not achieved with either agent alone [2]. This synergistic action likely results from complementary mechanisms: pitavastatin inhibits RhoA activation by reducing geranylgeranyl pyrophosphate, while this compound directly inhibits Rho-kinase activity downstream.
The combination approach also enhances endothelial nitric oxide synthase (eNOS) expression, potentially improving endothelial function and nitric oxide-mediated vasodilation. This multi-targeted strategy represents a promising direction for clinical development, particularly for patients with severe or refractory vasospasm. Future studies should explore optimal dosing regimens and timing for combination therapy, as well as potential interactions with other standard treatments such as nimodipine.
The pharmacokinetic profile of this compound supports multiple routes of administration for different clinical scenarios. The established intravenous route provides immediate high drug concentrations suitable for acute management of established vasospasm. Recent phase I trial data demonstrating 69% oral bioavailability for this compound suggests potential for oral administration in prophylactic regimens or for extended treatment courses [7]. This oral bioavailability, combined with good gastrointestinal tolerability observed in clinical trials, opens possibilities for outpatient management or longer-term prevention of delayed cerebral ischemia.
For patients requiring direct cerebrovascular targeting, intra-arterial administration represents another potential route. While direct studies of intra-arterial this compound are limited, analogous use of intra-arterial fasudil has shown promise in clinical reports. The extended half-life of this compound in CSF (exceeding 180 minutes) compared to serum supports the feasibility of this approach for sustained cerebrovascular effects [6]. Formulation development should focus on optimizing stability, bioavailability, and brain penetration for each administration route.
Hydroxyfasudil, a potent and selective metabolite of the RHO-kinase inhibitor Fasudil, demonstrates significant anti-ischemic and cardioprotective properties. Evidence indicates it improves myocardial oxygen supply during pacing-induced ischemia by increasing regional blood flow, without substantial chronotropic or inotropic effects [1]. It also shows efficacy in models of ischemia/reperfusion (I/R) injury, preserving coronary microcirculation and reducing infarct size [2] [3] [4]. These effects are mediated through RHO-kinase inhibition, which leads to vascular smooth muscle relaxation and improved endothelial function via nitric oxide (NO) signaling pathways [2] [3].
This protocol assesses the anti-ischemic potential of this compound in an anaesthetized, open-chest dog model that mimics effort angina [1].
This protocol evaluates the protective effects of this compound on the coronary microvasculature following I/R injury [2].
This protocol explores the efficacy of this compound's parent drug, Fasudil, in a rat MI model under normo- and hyperglycemic conditions, highlighting the role of mitochondrial KATP channels [5].
Table 1: Efficacy of this compound in Canine Pacing-Induced Ischemia Model [1]
| This compound Dose | Effect on ST-Segment Depression | Effect on Regional Myocardial Blood Flow |
|---|---|---|
| 0.1 mg/kg, i.v. | Significant suppression | Data in source, correlated with efficacy |
| 0.3 mg/kg, i.v. | Significant suppression | Increased in the LAD-perfused endomyocardium |
Table 2: Efficacy of Fasudil in Rat Myocardial Infarction Model [5]
| Experimental Group | Myocardial Infarct Size (% of Area at Risk) | | :--- | :--- | | | Normoglycemia | Hyperglycemia | | Control | 42 ± 7% | 40 ± 11% (HG group) | | Low-Dose Fasudil (0.15 mg/kg) | 23 ± 8%* | 40 ± 11% | | High-Dose Fasudil (0.5 mg/kg) | 21 ± 9%* | 21 ± 13%* | | High-Dose Fasudil + 5HD (10 mg/kg) | 42 ± 13% | Not Applicable |
*Indicates statistically significant reduction vs. control (p < 0.05).
The cardioprotective effects of this compound are primarily mediated through the inhibition of RHO-kinase (ROCK). The following diagram summarizes the key signaling pathways involved, based on the cited research.
The provided protocols offer robust and reproducible methodologies for evaluating the cardioprotective effects of this compound. Its ability to improve coronary blood flow and protect against I/R injury through multiple mechanisms, including modulation of vascular tone, endothelial function, and inflammation, makes it a compelling candidate for further investigation in cardiovascular drug development.
Cerebral ischemia represents a major cause of global morbidity and mortality, characterized by interrupted blood flow to brain tissue that triggers complex pathophysiological cascades. Beyond the initial ischemic insult, secondary injury mechanisms significantly contribute to final infarct volume and neurological outcomes. These secondary processes include inflammatory reactions, hemorheological abnormalities, vasoconstriction, and endothelial dysfunction, which evolve over hours to days post-ischemia [1]. Among these factors, blood viscosity has emerged as a critical determinant of cerebral perfusion and endothelial shear stress, particularly in the microcirculation where elevated viscosity can profoundly reduce blood flow and promote thrombogenesis [2] [3]. Recent clinical evidence demonstrates that patients with acute ischemic stroke exhibit significantly increased whole blood viscosity compared to stroke mimic controls, with values of 24.2 ± 4.9 centipoise (cP) versus 17.8 ± 6.5 cP at high shear rates (10 rad/sec) [2]. This hemorheological impairment contributes to ongoing ischemia even after initial vascular occlusion.
The Rho-associated protein kinase (ROCK) pathway serves as a key regulator of diverse pathophysiological processes in cerebral ischemia, including vascular smooth muscle contraction, endothelial function, inflammatory cell migration, and neuronal survival. Hydroxyfasudil (1-(1-hydroxyisoquinoline-5-sulfonyl) piperazine), an active metabolite of the ROCK inhibitor fasudil, demonstrates superior pharmacological properties including higher biological activity and extended half-life compared to its parent compound [4]. Specifically, this compound achieves plasma concentrations approximately 80% of the original drug within 45 minutes of fasudil administration and maintains levels above 50% of maximum concentration 90 minutes post-infusion [4]. Its half maximal inhibitory concentration (IC50) for both ROCK1 and ROCK2 is lower than that of fasudil, indicating more potent ROCK inhibition [4]. These properties make this compound particularly suitable for investigating the therapeutic modulation of blood viscosity and vascular function in cerebral ischemia models.
Table: Pharmacological Comparison of this compound and Fasudil
| Parameter | This compound | Fasudil |
|---|---|---|
| ROCK Inhibition IC50 | Lower for ROCK1 & ROCK2 [4] | Higher for ROCK1 & ROCK2 [4] |
| Plasma Concentration | ~80% of fasudil at 45 min [4] | 100% (reference) |
| Half-Life | Extended [4] | Shorter [4] |
| Bioavailability | Higher [4] | Lower [4] |
| Therapeutic Window | Potentially wider for chronic applications [4] | Restricted to short-term use [4] |
The parallel plate rheometer provides a robust approach for measuring whole blood viscosity with point-of-care capability, enabling rapid assessment in experimental and potential clinical settings. This methodology employs oscillatory frequency sweep to characterize the non-Newtonian behavior of blood, where viscosity varies depending on shear rate. The protocol requires minimal blood volume (2 mL) and can be completed within minutes of sample collection, preventing artifactual changes in viscosity measurements [2]. For cerebral ischemia studies, this rapid assessment is crucial since blood sampling must occur before intravenous fluid administration or medication to avoid confounding effects on viscosity parameters [2].
The specific procedural steps include:
This methodology has demonstrated significant differences in blood viscosity between ischemic stroke patients and controls across all measured frequencies: 134.2 ± 46.3 cP vs. 102.4 ± 47.2 cP at 1 rad/sec, 39.2 ± 11.5 cP vs. 30.4 ± 12.4 cP at 5 rad/sec, and 24.2 ± 4.9 cP vs. 17.8 ± 6.5 cP at 10 rad/sec [2]. The characteristic decrease in viscosity with increasing shear rate reflects the shear-thinning behavior of blood, primarily due to red blood cell disaggregation and alignment at higher flow rates.
Capillary-tube viscometry provides an alternative approach for quantifying blood viscosity under defined shear conditions, particularly suitable for laboratory settings where specialized rheometry equipment may not be available. This method measures viscosity based on the flow characteristics of blood through a narrow tube, simulating vascular hemodynamics. The scanning capillary-tube viscometer (e.g., Hemovister, Pharmode Inc.) operates by moving whole blood through a U-shaped tube and calculating viscosity from height differences in the fluid columns on both sides [3]. This system specifically measures systolic blood viscosity (SBV) at high shear rates (300 s⁻¹) and diastolic blood viscosity (DBV) at low shear rates (5 s⁻¹ or 1 s⁻¹), providing clinically relevant parameters that correspond to different phases of the cardiac cycle [3] [5].
The experimental protocol involves:
This methodology has revealed important clinical correlations, including higher DBV values in patients with small vessel disease (13.03 ± 3.199 cP) compared to other stroke subtypes, and significant associations between elevated DBV and imaging markers of cerebral small vessel disease such as old lacunar infarctions and cerebral microbleeds [3]. These findings highlight the pathophysiological significance of blood viscosity, particularly under low-shear conditions, in cerebral microcirculation disorders.
This compound has been extensively evaluated in preclinical models of cerebral ischemia, demonstrating efficacy in reducing infarct volume, improving neurological function, and modulating blood viscosity. The compound can be administered via multiple routes, with intraperitoneal injection providing effective delivery for experimental interventions. The following protocol outlines the established methodology for this compound evaluation in rodent ischemia models:
This protocol has demonstrated significant reductions in blood viscosity following this compound administration in rat MCAO models, with 3 and 10 mg/kg intraperitoneal doses producing statistically significant decreases in elevated blood viscosity at 24 hours post-ischemia [7]. The therapeutic benefits extend beyond viscosity modulation to include increased regional cerebral blood flow, inhibition of neutrophil accumulation, and direct neuroprotective effects [6] [8].
For evaluating this compound effects on cerebral vasospasm and associated hemodynamic parameters, the two-hemorrhage canine model provides a well-established approach:
This approach has demonstrated significant reversal of established vasospasm, increasing basilar artery diameter from 57.9% ± 2.0% to 64.5% ± 1.9% of baseline values, accompanied by significant reductions in blood viscosity [7]. These findings highlight the dual mechanisms of this compound in improving cerebral perfusion through both vasodilation and hemorheological effects.
The following table summarizes key findings from clinical and preclinical studies investigating blood viscosity alterations in cerebrovascular disorders and the effects of this compound intervention:
Table: Blood Viscosity Parameters in Cerebrovascular Disorders and this compound Effects
| Study Model/Condition | Systolic BV (cP) | Diastolic BV (cP) | Measurement Method | This compound Effect |
|---|---|---|---|---|
| Human Ischemic Stroke [2] | - | 24.2 ± 4.9 (at 10 rad/sec) | Parallel plate rheometry | Not assessed |
| Human Stroke Mimics [2] | - | 17.8 ± 6.5 (at 10 rad/sec) | Parallel plate rheometry | Not assessed |
| Human Small Vessel Disease [3] | 3.86 ± 0.732 (mean) | 13.03 ± 3.199 | Capillary-tube viscometry | Not assessed |
| Rat MCAO Model [7] | Significant increase | Significant increase | Not specified | Significant reduction at 3 & 10 mg/kg IP |
| Canine Vasospasm Model [7] | Not specified | Not specified | Not specified | Significant reduction at 3 mg/kg IV |
This compound demonstrates multiple therapeutic benefits in cerebral ischemia models beyond its effects on blood viscosity. The following table integrates key findings from preclinical studies:
Table: Therapeutic Effects of this compound in Cerebral Ischemia Models
| Therapeutic Effect | Experimental Model | Dosing Protocol | Key Outcomes |
|---|---|---|---|
| Neuroprotection | Gerbil global ischemia [6] | 3 mg/kg IP | Significant protection against hippocampal neuronal death |
| Infarct Reduction | Rat microembolization stroke [6] | 3 mg/kg IV | Significant reduction in infarct size |
| Neurological Improvement | Rat microembolization stroke [6] | 3 mg/kg IV | Significant improvement in neurological functions |
| Anti-inflammatory | Rat microembolization stroke [6] | 3 mg/kg IV | Prevention of neutrophil accumulation |
| Hemodynamic Improvement | Dogs [6] | IV infusion | Significant increases in regional cerebral blood flow |
| Vasodilation | Canine basilar artery strips [6] | In vitro | Concentration-dependent relaxation of contraction |
| Direct Neuroprotection | PC12 cells & neuronal cultures [8] | In vitro | Attenuation of OGD and glutamate-induced toxicity |
The mechanistic pathways through which this compound exerts its beneficial effects in cerebral ischemia involve multiple complementary processes that can be visualized as follows:
When implementing these protocols, researchers should consider several methodological challenges and optimization strategies:
The experimental workflows for investigating this compound effects on blood viscosity in cerebral ischemia integrate multiple methodological approaches that can be visualized as follows:
These application notes and protocols provide comprehensive methodological guidance for investigating the effects of this compound on blood viscosity in cerebral ischemia models. The integrated approaches demonstrate that This compound significantly modulates hemorheological parameters through ROCK inhibition, contributing to its established neuroprotective and hemodynamic benefits. The standardized protocols for blood viscosity measurement enable reliable quantification of this key pathophysiological parameter, while the experimental administration guidelines facilitate reproducible evaluation of therapeutic efficacy across different ischemia models.
The accumulating evidence supporting this compound's beneficial effects on blood viscosity reduction, coupled with its direct neuroprotective properties and favorable pharmacokinetic profile, positions this compound as a promising therapeutic candidate for cerebrovascular disorders. Further research integrating these methodological approaches in models incorporating comorbidities and aging will enhance translational potential and strengthen the foundation for clinical development of this compound in cerebral ischemia.
Hydroxyfasudil is the primary active metabolite of the drug Fasudil and a potent inhibitor of Rho-associated coiled-coil-containing protein kinase (Rho-kinase or ROCK). ROCK is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, impacting processes such as smooth muscle contraction, cell migration, and proliferation [1]. Inhibition of ROCK by this compound has demonstrated therapeutic potential across a wide spectrum of conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions [2] [3] [4]. These application notes detail the methodologies for assessing this compound's inhibitory activity through biochemical, cellular, and in vivo assays, providing a framework for researchers in drug discovery.
This protocol measures the direct inhibition of ROCK enzyme activity by this compound.
The diagram below illustrates the core principle of this assay and the underlying signaling pathway ROCK operates in.
Diagram 1: ROCK Signaling Pathway and Biochemical Assay Principle. The diagram shows how this compound inhibits ROCK, preventing it from phosphorylating its natural substrate (MYPT1) and the artificial peptide in the assay. The luminescence readout is inversely correlated with ROCK activity.
These assays evaluate the functional consequences of ROCK inhibition in a cellular context.
This assay is a direct measure of ROCK pathway activity in cells [2].
This assay is crucial for neuropharmacology applications [3] [5].
The following table summarizes key animal models used to evaluate the therapeutic effects of this compound.
Table 1: In Vivo Models for Assessing this compound Efficacy
| Disease Model | Induction Method | This compound Treatment | Key Readouts & Evidence of Efficacy | Primary Reference |
|---|
| Coronary Artery Spasm | Porcine coronary artery treated with interleukin-1β (IL-1β) for 2 weeks [2] | Intracoronary or in vitro; dose-dependent inhibition [2] | ↓ Hyperconstriction to serotonin; ↓ MLC mono- and di-phosphorylation [2] | [2] | | Subarachnoid Hemorrhage (SAH) | Rat endovascular perforation or rabbit double-hemorrhage model [3] [6] | 10 mg/kg, i.p., single or repeated doses starting 0.5 hrs post-SAH [3] | ↓ Brain water content (edema); ↓ Evans Blue extravasation; Preserved ZO-1 & occludin levels [3] | [3] | | Allergic Asthma | Guinea pig sensitized with ovalbumin (OVA) for 28 days [4] | 1 & 10 mg/kg, i.p., for last 14 days of sensitization [4] | ↓ Airway hyperreactivity; ↓ Inflammatory cells in BALF; ↓ Pro-fibrotic growth factors (TGF-β1, EGF) [4] | [4] | | HIV-Associated Neuroinflammation | Mouse exposed to HIV-1 Tat protein for 7 days [5] | 10 mg/kg, i.p., 30 min before Tat for 7 days [5] | ↓ BBB permeability to Evans Blue; Preserved ZO-1 & occludin; Normalized Aβ transport receptors (LRP1, RAGE) [5] | [5] |
The experimental workflow for in vivo efficacy testing, particularly for neurological indications, is summarized below.
Diagram 2: In Vivo Efficacy Testing Workflow. This chart outlines the general sequence of steps for evaluating this compound in an animal model, culminating in functional and molecular analyses that provide evidence of efficacy.
Q1: What is the difference between Fasudil and this compound?
Q2: Why is the MLC phosphorylation assay so important?
Q3: For a new research project, should I use Fasudil or this compound?
The measurement of regional blood flow (RBF) is a critical component in cardiovascular and pharmacological research, particularly for evaluating the efficacy of new therapeutic agents. The combination of colored microspheres and the Rho-kinase inhibitor hydroxyfasudil provides a powerful, non-radioactive method for assessing drug-induced changes in blood flow across multiple tissues simultaneously. This compound, a potent and specific metabolite of fasudil, acts as a vasodilator by inhibiting Rho-kinase, an enzyme that plays a key role in the regulation of vascular smooth muscle contraction. This inhibition leads to vascular relaxation, increasing blood flow in specific vascular beds without significant inotropic or chronotropic effects on the heart, making it a novel anti-anginal agent [1]. The use of colored microspheres as biological tracers allows for the quantitative assessment of these hemodynamic changes in multiple organ systems during a single experiment, overcoming the hazards and disposal problems associated with radioactive microspheres [2].
The foundational study on this compound utilized colored microspheres to demonstrate its effects on regional blood flow in a canine model of pacing-induced myocardial ischemia. The table below summarizes the key quantitative findings from this study [1].
Table 1: Effects of this compound on Hemodynamics and Regional Blood Flow in Anaesthetized Dogs
| Parameter | Dose (mg kg⁻¹, i.v., 30 min) | Effect on ST-Segment Depression | Effect on Coronary Blood Flow | Effect on Vertebral Blood Flow | Effect on Femoral Blood Flow |
|---|---|---|---|---|---|
| This compound | 0.1 | Suppressed | Increased in LAD perfused endomyocardium | Information Missing | Information Missing |
| This compound | 0.3 | Suppressed | Increased in LAD perfused endomyocardium | Significantly Increased | No Significant Change |
| Fasudil | 0.3 | Suppussed | Information Missing | Information Missing | Information Missing |
Additional Notes:
This protocol details the procedures for assessing the anti-ischemic effects of this compound and quantifying regional myocardial blood flow using colored microspheres [1].
RBF = (C_tissue × Q_reference) / C_reference, where C_tissue is the dye concentration in the tissue sample, C_reference is the dye concentration in the reference blood sample, and Q_reference is the reference blood withdrawal rate.The following diagram illustrates the core workflow of this protocol.
Diagram 1: Experimental workflow for RBF measurement using this compound and colored microspheres.
The primary endpoint for anti-ischemic efficacy is the suppression of ST-segment depression on the ECG following drug administration. The primary hemodynamic endpoint is a significant increase in regional blood flow, specifically in the coronary and vertebral vascular beds, as quantified by the microsphere method. A successful experiment will demonstrate a dose-dependent correlation between this compound administration, suppression of ST-segment depression, and increased blood flow in the ischemic myocardial region, without significantly altering femoral blood flow or cardiac conduction intervals [1].
Hydroxyfasudil is the primary active metabolite of the drug fasudil. Understanding the relationship between the two is crucial for troubleshooting related experiments.
The table below summarizes the core characteristics of this compound:
| Characteristic | Description |
|---|---|
| Relationship to Fasudil | Active metabolite of the ROCK inhibitor fasudil [1] [2]. |
| ROCK Inhibition Potency | Slightly more potent than the parent drug, fasudil [2]. |
| Primary Metabolic Pathway | Formed in the liver via hepatic metabolism of fasudil [2]. |
| Elimination Half-Life | Approximately 100-200 minutes [1]. |
| Blood-Brain Barrier Penetration | Significant amounts cross the blood-brain barrier, making it relevant for CNS research [1] [3]. |
This metabolic pathway and the relationship between fasudil and this compound can be visualized as follows:
Accurate quantification of both fasudil and this compound is fundamental for studying their metabolism and stability. The established method used in recent research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [4].
Here is a detailed protocol based on the methodologies described in the search results:
The rapid metabolism of fasudil to this compound, while producing an active compound, contributes to a short duration of action and systemic side effects like hypotension [5]. Here are advanced strategies from current research to mitigate these issues:
Q1: What is the absolute bioavailability of this compound after oral administration of fasudil? A recent phase I trial found that the systemic exposure (AUC) of this compound after a single oral dose of fasudil was approximately 69% of that achieved after intravenous administration [1].
Q2: Why is the rapid metabolism of fasudil to this compound a problem? Although this compound is active, the rapid conversion and subsequent elimination limit the drug's duration of action. More importantly, systemic inhibition of ROCK by these compounds can cause undesirable side effects, such as a significant drop in blood pressure, which limits the therapeutic window [5].
Q3: Are there any ongoing clinical trials for fasudil/hydroxyfasudil in new indications? Yes, research is actively repurposing fasudil. A phase IIa clinical trial (ROCK-PD) is currently ongoing to investigate the safety, tolerability, and efficacy of oral fasudil in patients with Parkinson's disease [3].
The core approach for a hydroxyfasudil prodrug involves creating an inactive form that converts to the active drug under specific conditions. One documented strategy is a bioreductive prodrug activated under hypoxic conditions [1].
The table below summarizes the key design and performance data for FasPRO, a bioreductive prodrug of this compound.
| Aspect | Design and Performance Data |
|---|---|
| Prodrug Name | FasPRO [1] |
| Parent Drug | This compound (FasOH) [1] |
| Protecting Group | 4-nitrobenzyl group attached to fasudil's active site [1] |
| Activation Mechanism | Bioreduction of nitro group under severe hypoxia, initiated by nitroreductase, leading to fragmentation and release of this compound [1] |
| ROCK Inhibition (Normoxia) | Significantly reduced activity compared to parent compound [1] |
| ROCK Inhibition (Hypoxia) | Highly effective, similar to parent compound's antiproliferative effect on pulmonary arterial cells [1] |
| Plasma Half-life | Long plasma half-life [1] |
| Systemic Blood Pressure | Produced no drop in systemic blood pressure, unlike fasudil [1] |
The following workflow outlines key experiments for synthesizing and characterizing a hypoxia-activated fasudil prodrug, based on the methodology for FasPRO [1].
The main goal is to reduce systemic side effects associated with ROCK inhibition, particularly hypotension (a drop in blood pressure), while retaining or even enhancing therapeutic efficacy at the target site [1]. This is achieved by designing the prodrug to remain inactive during circulation and only convert to the active this compound in specific environments, such as hypoxic tissues found in diseases like PAH or solid tumors [1].
Unexpected stability, especially for phosphate-containing prodrugs, could be due to the prodrug molecule itself inhibiting the activating enzyme at high local concentrations within a formulation matrix [2]. To troubleshoot:
For oral delivery, especially of extended-release (ER) formulations, it is critical to understand the location and activity of the converting enzymes in the gastrointestinal tract [2]. If the prodrug is designed to be converted by enzymes at the brush border membrane, but the ER formulation releases it in the lower GI tract where luminal enzyme levels are different, it can lead to reduced and variable bioavailability [2].
A recent phase I clinical trial provides this data. Key findings include:
What is the evidence that hydroxyfasudil can cross the BBB? Preclinical studies provide indirect evidence. Research shows that this compound, a metabolite of the ROCK inhibitor fasudil, is effective in reducing brain injury and improving functional outcomes in animal models of subarachnoid hemorrhage and propofol-induced neurotoxicity [1] [2]. These effects, exerted directly on brain cells, strongly suggest that the compound can cross the BBB in pharmacologically relevant concentrations.
Why is improving the lipophilicity of this compound important? The BBB is highly selective, largely preventing the passage of hydrophilic (water-soluble) substances. Increasing the lipophilicity (fat-solubility) of a drug is a classic strategy to enhance its passive diffusion across the lipid membranes of the endothelial cells that form the BBB [3]. This can lead to higher drug concentrations in the brain and potentially lower required doses.
What are the common experimental models for testing BBB penetration? Researchers use a combination of in vitro (cell-based) and in vivo (animal) models to evaluate drug penetration and efficacy.
The table below summarizes key quantitative findings from studies on ROCK inhibitors related to BBB protection.
Table 1: Experimental Evidence of ROCK Inhibitors in BBB Protection and Neurotoxicity Models
| Study Focus | Compound / Model | Key Treatment Metrics | Quantitative Outcomes & Mechanisms |
|---|
| Cognitive Deficit Amelioration [1] | This compound In vivo (P7 rat pups) | 10 mg/kg, i.p., for 7 days | Attenuated propofol-induced cognitive impairment in Morris water maze; ↓ expression of Rock1, Rock2, Bak, Bax, Bad; ↑ Bcl2. | | BBB Protection Post-SAH [2] | This compound In vivo (rat SAH model) | 10 mg/kg, i.p., single or double dose | Improved neurological scores; reduced brain water content (edema) in ipsilateral hemisphere; preserved levels of tight junction proteins (Occludin, ZO-1). | | BBB Integrity In Vitro [4] | Fasudil In vitro (rat primary BBB model) | 0.3–30 µM | Increased Transendothelial Electrical Resistance (TEER); decreased sodium fluorescein permeability; increased expression of tight junction protein claudin-5. |
The neuroprotective effect of this compound is primarily mediated through the inhibition of the RhoA/ROCK pathway, which is crucial for maintaining BBB integrity. The following diagram illustrates this core mechanism.
Problem: Inconsistent In Vitro BBB Model Results
Problem: Lack of Efficacy in Animal Models
Problem: How to Formulate this compound for Better Brain Delivery
To directly address your goal of improving lipotropy, future experiments could focus on:
The table below summarizes key experimental parameters and outcomes from published studies.
| Experimental Aspect | Reported Data | Cell Types / Assay System | Citations |
|---|---|---|---|
| ROCK Inhibition (IC₅₀) | ROCK1: 0.73 µM; ROCK2: 0.72 µM | Cell-free assay | [1] [2] |
| PKA Inhibition (IC₅₀) | 37 µM (50-fold less potent than for ROCK) | Cell-free assay | [1] [2] |
| Recommended Working Concentrations | 0.1 - 100 µM | Human vascular endothelial cells | [1] |
| eNOS mRNA Upregulation (EC₅₀) | 0.8 ± 0.3 µM | Human Aortic Endothelial Cells (HAEC) | [1] |
| Significant eNOS/NO Increase | 10 µM | HAEC, HUVEC, Human Saphenous Vein ECs | [1] |
| Solubility (Stock Solution) | ≥ 31 mg/mL (100.86 mM) in DMSO | For in vitro use | [3] |
| Typical Incubation Time | 18 hours | Human vascular endothelial cells | [1] [2] |
This protocol is adapted from methods used in the cited research for treating human vascular endothelial cells with this compound [1] [2].
Step 1: Stock Solution Preparation
Step 2: Preparation of Treatment Medium
Step 3: Cell Treatment and Incubation
Step 4: Assay and Outcome Measurement
This compound exerts its primary effects in endothelial cells through the inhibition of Rho-associated kinase (ROCK). The following diagram illustrates the key signaling pathway.
What is the selectivity profile of this compound? this compound is relatively selective for ROCK over other kinases like PKA, PKC, and MLCK at low micromolar concentrations. However, at higher concentrations, off-target effects may occur [1] [4].
Why might my this compound not be dissolving properly? Ensure you are using fresh, dry DMSO. Moisture-absorbing DMSO can reduce solubility. Warm the vial at 37°C and shake it gently or sonicate it briefly to aid dissolution [3].
How does this compound compare to other ROCK inhibitors? this compound is the main active metabolite of fasudil and is slightly more potent and selective than its parent compound. It is less potent but more selective than later-generation inhibitors like H-1152 [4].
What are the key positive control experiments? The cited research used multiple approaches to confirm ROCK-specific effects, including overexpression of a dominant-negative ROCK mutant and using another ROCK inhibitor, Y-27632, which produced similar outcomes [1].
The synthesis of hydroxyfasudil from isoquinoline involves a key intermediate, 1-hydroxyisoquinoline (1-isoquinolinol). The general strategy is a two-step process on the isoquinoline ring system: first, oxidation to form an N-oxide, followed by a molecular rearrangement to install the crucial hydroxy group at the 1-position. This 1-isoquinolinol is then converted to this compound through sulfonylation with homopiperazine [1] [2].
The following diagram maps the workflow for synthesizing this compound from isoquinoline.
The following table outlines the key steps for synthesizing 1-isoquinolinol and this compound based on the published literature [1].
Table 1: Step-by-Step Synthesis Protocol
| Step | Description | Key Reaction Conditions | Purpose & Notes |
|---|---|---|---|
| 1.1 | Oxidation to N-Oxide | React isoquinoline with sodium perborate or other oxidants [2]. | Forms the isoquinoline N-oxide intermediate necessary for the rearrangement. |
| 1.2 | Rearrangement to 1-Isoquinolinol | Treat N-oxide with acetic anhydride [2] or use a water/dichloromethane biphasic system with benzoyl chloride and a phase-transfer catalyst [1]. | Installs the hydroxy group at the 1-position. The aqueous/organic biphasic system can offer milder conditions [1]. |
| 2.1 | Chlorosulfonation | React 1-isoquinolinol with chlorosulfonic acid [2]. | Introduces the sulfonyl chloride group at the 5-position of the isoquinoline ring. |
| 3.1 | Condensation to this compound | React the sulfonyl chloride intermediate with homopiperazine [1] [2]. | Forms the final sulfonamide product, this compound. The amino groups in homopiperazine may require protection before this step [1]. |
For reproducible results, precise control over reaction parameters and product characterization is crucial.
Table 2: Key Quantitative Data from Literature
| Parameter | Reported Data | Context & Reference |
|---|---|---|
| Overall Yield | 46.8% (from fasudil) [1] | This yield is for a pathway starting from fasudil, involving protection, oxidation, and deprotection. |
| Purity (HPLC) | >99% [1] | The final this compound product was obtained with high purity. |
| 1-Isoquinolinol Yield | 73.3% (from isoquinoline) [1] | This is the yield for the two-step sequence (Oxidation + Rearrangement) to make the core intermediate. |
Here are answers to frequently asked questions that may arise during the synthesis.
FAQ 1: My yield for the rearrangement step to 1-isoquinolinol is low. What could be the cause?
FAQ 2: I am dealing with poor solubility of intermediates during purification. How can I address this?
FAQ 3: Are there stability concerns I should be aware of for this compound or its prodrugs?
The most directly relevant information comes from a commercial supplier, Selleck Chemicals, which provides a protocol for preparing a homogeneous suspension of hydroxyfasudil using a Carboxymethyl Cellulose Sodium (CMC-Na) solution [1].
Here are common issues and solutions for preparing the suspension:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Suspension | Insufficient mixing | Vortex or sonicate the mixture. Use a fresh CMC-Na solution. |
| Aggregation/Clumping | Drug powder not dispersed evenly | Add drug powder slowly while vortexing. Use a mortar and pestle to pre-disperse powder. |
| Settling Over Time | Normal for suspensions | Re-mix (vortex) thoroughly immediately before administration. |
| High Variability | Inconsistent dosing due to settling | Ensure homogeneous suspension; verify administration technique is consistent across all animals. |
When using this vehicle control in your experiments, consider these key points:
The following diagram outlines the key steps in preparing and using the this compound vehicle control in an in vivo study, highlighting where the CMC-Na suspension is critical.
This compound phosphate is one of several prodrug derivatives designed to overcome the quick metabolism and weak lipotropy of this compound [1]. The stability of these compounds is a critical factor in their effectiveness.
The table below summarizes the comparative stability of this compound and its prodrug derivatives in various buffer solutions, based on experimental data [1].
| Compound Name | Chemical Modification | Stability in Acidic Buffer (pH 1.2) | Stability in Neutral Buffer (pH 7.4) | Stability in Alkaline Buffer (pH 9.0) |
|---|---|---|---|---|
| This compound | Base active compound | Stable | Stable | Stable |
| This compound Acetate | Ester prodrug | Unstable (Rapidly hydrolyzed) | Relatively stable | Relatively stable |
| This compound Phosphate | Phosphate ester prodrug | Stable | Unstable (Hydrolyzes to this compound) | Unstable (Hydrolyzes to this compound) |
| 1-Methoxyfasudil | Methyl ether prodrug | Stable | Stable | Stable |
This data shows that this compound phosphate is unstable under neutral and alkaline conditions, hydrolyzing to release the active this compound. This property is key to its function as a prodrug.
The hydrolysis of phosphate esters like this compound phosphate often follows a specific mechanism. Research suggests that the hydrolysis of 2-pyridyl phosphate esters serves as a good model for understanding the special mechanism involved [1].
The diagram below illustrates this proposed two-step mechanism for this compound phosphate hydrolysis.
This mechanism explains the greater reactivity of phosphate ester monoanions. The neighboring nitrogen atom in the isoquinoline ring acts as an intramolecular general acid, making the phosphate group more susceptible to nucleophilic attack and facilitating the reaction [1].
You can assess the stability of this compound phosphate in the lab using the following protocol, adapted from published methodologies [1].
Objective: To investigate the hydrolysis rate and stability of this compound phosphate under various pH conditions.
Materials:
Method:
Here are solutions to common problems you might encounter when working with this compound phosphate.
Problem: Unexpectedly Slow Hydrolysis of the Prodrug
Problem: Poor Chromatographic Separation on HPLC
Problem: Low Recovery of the Analyte
Q1: Why is this compound phosphate considered a prodrug? A1: It is designed to be more stable and have better membrane permeability than this compound. Once absorbed, it hydrolyzes in the body (particularly at physiological pH) to release the active drug, this compound [1].
Q2: What is the main enzyme responsible for the hydrolysis? A2: The available research indicates that the hydrolysis of this compound phosphate can occur non-enzymatically, especially under neutral and alkaline conditions, via the mechanism shown above [1]. However, the potential role of enzymatic hydrolysis (e.g., by phosphatases in vivo) was not ruled out and should be considered in biological experiments.
Q3: Are there other important prodrug derivatives of this compound? A3: Yes. Besides the phosphate ester, researchers have also developed This compound acetate (an ester prodrug) and 1-methoxyfasudil (an ether prodrug), which show different stability profiles as listed in the table above [1].
| Protein Kinase | IC₅₀ (μmol/L) | Selectivity Ratio (vs. ROCK2) | Experimental Context |
|---|---|---|---|
| ROCK1 | 0.73 [1] [2] | ~1x | Cell-free assay [1] [2] |
| ROCK2 | 0.72 [1] [2] | 1x (Reference) | Cell-free assay [1] [2] |
| PKA | 37 [1] [2] | ~51x | Cell-free assay [1] [2] |
| PKCα | >100 [1] | >139x | Cell-free assay [1] |
The selectivity data is generated through standardized biochemical assays that measure a compound's ability to inhibit kinase activity.
This compound is an active metabolite of the drug fasudil and functions as an ATP-competitive inhibitor [3] [4]. It binds to the ATP-binding pocket within the kinase domain of ROCK, thereby blocking kinase activity [5].
The selectivity of this compound over a highly homologous kinase like PKA is determined by subtle differences in the amino acids lining the active site. A key interaction involves a single amino acid residue: in ROCK, this is Ala215, whereas in PKA, it is Thr183. The smaller side chain of alanine in ROCK creates a more accommodating binding pocket, allowing this compound to bind with higher affinity. This single residue difference is a major determinant for the observed ~50-fold selectivity for ROCK over PKA [5]. The following diagram illustrates this selective inhibition mechanism.
The inhibition of ROCK by this compound has been demonstrated in various disease models, confirming its therapeutic potential.
The table below provides a side-by-side comparison of key ROCK inhibitors, highlighting their origins, potency, and primary applications.
| Inhibitor | Relationship / Key Feature | IC50 / Ki Value for ROCK | Primary Clinical/Research Application |
|---|---|---|---|
| Hydroxyfasudil | Active metabolite of Fasudil [1] [2] | Ki = 0.17 μM [2] | Neurodegenerative diseases, neuroinflammation, cardiovascular research [1] [3] |
| Fasudil | Parent drug of this compound; first-generation inhibitor [2] | Ki = 0.33 μM [2] | Approved for cerebral vasospasm (Japan/China); vascular, pulmonary, and neurodegenerative disease research [4] [2] [5] |
| Ripasudil | Structurally related fasudil analogue [2] | IC50 = 19 nM (ROCK2); 51 nM (ROCK1) [2] | Approved for glaucoma treatment (Japan) as an ophthalmic solution [6] [2] |
| Netarsudil | Novel, potent inhibitor [6] | N/A (potent ROCK and norepinephrine transporter inhibitor) | Approved for glaucoma (US); promotes corneal endothelial wound healing [6] |
| Y-27632 | Widely used research compound [6] | N/A | Preclinical research: accelerates corneal epithelial wound closure, reduces stromal fibrosis [6] |
| H-1152 | Potent, selective second-generation inhibitor [2] | Ki = 1.6 nM [2] | Preclinical research tool; shown to decrease phosphorylated tau in neuronal cultures [2] [5] |
| Dimethylfasudil | More potent fasudil derivative [2] | Ki = 1.6 nM [2] | Research tool [2] |
A significant advantage of This compound over fasudil is its improved pharmacokinetic profile. Studies indicate that this compound has a longer plasma half-life and higher biological activity. [1] After fasudil administration, this compound concentrations in plasma can reach about 80% of the original drug within 45 minutes and remain above 50% of the maximum concentration even after 90 minutes. [1]
Here is a summary of experimental findings and methodologies from recent studies involving this compound.
The following diagram illustrates the core Rho/ROCK signaling pathway and the points where inhibitors like this compound act.
This diagram shows that ROCK inhibitors like this compound work by blocking the active site of ROCK, which prevents the phosphorylation of downstream targets like MYPT1 and MLC. This leads to cytoskeletal relaxation, reduced cell contractility, and enhanced cell migration—the fundamental mechanisms behind their therapeutic effects in promoting wound healing, reducing fibrosis, and vasodilation [6].
For researchers considering this compound, here are the key takeaways:
The following table summarizes key quantitative data from a 2024 Phase I trial that assessed the absolute bioavailability of oral versus intravenous fasudil in healthy participants [1] [2] [3].
| Parameter | Fasudil (IV) | Fasudil (Oral) | This compound (IV) | This compound (Oral) |
|---|---|---|---|---|
| Max Concentration (Cmax) | 100.6 µg/L (CV 74.2%) | Very low: 1.4 µg/L (CV 41.0%) | 108.4 µg/L (CV 19.7%) | 111.6 µg/L (CV 24.1%) |
| Exposure (AUC0-tz) | Information missing | Information missing | 449 µg × h/L | 309 µg × h/L |
| Absolute Bioavailability | N/A (Reference) | Information missing for fasudil itself | N/A (Reference) | ~69% of IV treatment |
While a direct concentration comparison is not available, preclinical evidence points to several key comparative advantages of this compound [4]:
Researchers have investigated this compound in various animal models of disease. The table below outlines key experimental methodologies and findings from recent preclinical studies.
| Disease Model | Experimental Protocol | Key Findings | Source |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE-induced mice treated with this compound (10 mg/kg, i.p.) for 11-14 days. Clinical scores and pathology were assessed [4]. | Alleviated clinical symptoms, suppressed inflammation and demyelination in the spinal cord, promoted M2 microglia/macrophage polarization [4]. | [4] |
| HIV-1 Tat-Induced Neurocognitive Dysfunction | Mice administered this compound (10 mg/kg, i.p.) 30 min before HIV-1 Tat injection for 7 days. BBB permeability and protein expression were analyzed [5]. | Reduced BBB leakage, reversed Tat-induced downregulation of tight junction proteins (ZO-1, occludin) and Aβ transporter LRP1 [5]. | [5] |
| Diabetic Erectile Dysfunction | Diabetic rats treated with hydroxyl fasudil (10 mg/kg/day, i.p.) for 4 weeks. Erectile function and molecular pathways in Major Pelvic Ganglia (MPG) were evaluated [6]. | Preserved erectile response, reversed diabetes-induced changes in P-AKT and P-PTEN protein levels in the MPG [6]. | [6] |
The therapeutic effects of this compound are primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The diagram below illustrates this key mechanism.
The available data provides a foundational pharmacokinetic and mechanistic profile of this compound. For a complete comparative guide, further research is needed to directly measure and report head-to-head concentration data across a wider range of ROCK inhibitors and disease models.
The following table summarizes the quantitative findings from a canine study on the hemodynamic effects of hydroxyfasudil. The results are expressed as the mean change in blood flow from the baseline level before administration [1].
| Vascular Bed | Dosage of this compound | Effect on Blood Flow |
|---|---|---|
| Coronary | 0.3 mg/kg for 30 min | Significant increase |
| Vertebral | 0.3 mg/kg for 30 min | Significant increase |
| Femoral | 0.3 mg/kg for 30 min | No significant change |
The data in the table above was generated using the following experimental protocol, which provides context for the results [1]:
This compound is a Rho-kinase (ROCK) inhibitor. The pathway below illustrates how it acts to relax vascular smooth muscle and increase blood flow [2] [3] [4].
The differential effects on blood flow are likely due to the variable basal expression and activity of the RhoA/ROCK pathway across different vascular beds. The pathway plays a more dominant role in regulating basal tone in the coronary and vertebral arteries compared to the femoral artery [1] [3].
The selective increase in coronary and vertebral blood flow, without significant chronotropic or inotropic effects, underpins the potential of this compound as a novel anti-anginal drug [1] [5]. This mechanism of action is distinct from traditional vasodilators like calcium channel blockers.
Hydroxyurea (HU) is a well-established, foundational therapy for SCD. Its efficacy is primarily attributed to its ability to increase the production of fetal hemoglobin (HbF), which interferes with the sickling of red blood cells [1] [2].
The table below summarizes the core information and key experimental findings for hydroxyurea.
| Aspect | Details and Experimental Data |
|---|---|
| Primary Mechanism | Inhibits ribonucleotide reductase, causing "stress erythropoiesis" and recruitment of erythroid progenitors that produce HbF [1] [2]. |
| Additional Mechanisms | Reduces white blood cell and platelet counts; decreases expression of endothelial adhesion molecules (CD36, CD49d); may increase nitric oxide, promoting vasodilation [2]. |
| Key Efficacy Data | • MSH Trial (1995): In 299 adults, HU reduced annual vaso-occlusive crises (VOCs) by a mean of -2.80 and hospitalizations by -1.50 [2]. • Real-World Study (2025): In 1,240 children, HU use led to 0.36 fewer ED visits and 0.84 fewer hospital days per patient-year [3]. • Meta-Analysis (2024): A daily dose of 20 mg/kg led to an 18% increase in HbF, associated with significant improvements in organ function [2]. | | Common Side Effects | Neutropenia, bone marrow suppression, nausea, vomiting, anorexia, elevated liver enzymes [1]. | | Special Considerations | Not recommended during pregnancy/lactation due to potential teratogenic effects [2]. Concerns about infertility and secondary tumors have not been substantiated in long-term follow-up studies [2] [4]. |
For researchers, the key methodologies for evaluating hydroxyurea's efficacy in clinical and laboratory settings are well-standardized.
The following diagram illustrates the multifaceted mechanism of action of hydroxyurea in treating Sickle Cell Disease.
Figure 1: Multifaceted mechanism of action of Hydroxyurea in Sickle Cell Disease. HU acts through several pathways to ultimately reduce the sickling of red blood cells and clinical complications. [1] [2] [5]
The case of hydroxyfasudil versus hydroxyurea highlights a common scenario in drug development. While computational methods like text-mining can generate novel hypotheses, these must be rigorously validated through in vitro and in vivo studies before any clinical relevance can be established [6].
For researchers, this underscores:
The following table lists the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for hydroxyfasudil and several other ROCK inhibitors. A lower value indicates greater potency.
| Inhibitor Name | Target | Potency Value (IC50 if not specified) | Source / Assay Type |
|---|---|---|---|
| This compound | ROCK1 | 0.73 µM (IC50) | Biochemical assay [1] |
| ROCK2 | 0.72 µM (IC50) | Biochemical assay [1] | |
| Azaindole 1 (BAY-549) | ROCK1 | 0.6 nM (IC50) | Biochemical assay [1] [2] [3] |
| ROCK2 | 1.1 nM (IC50) | Biochemical assay [1] [2] | |
| GSK269962A | ROCK1 | 1.6 nM (IC50) | Biochemical assay [1] |
| ROCK2 | 4 nM (IC50) | Biochemical assay [1] | |
| Ripasudil | ROCK1 | 51 nM (IC50) | Biochemical assay [1] |
| ROCK2 | 19 nM (IC50) | Biochemical assay [1] | |
| Y-27632 | ROCK1 | 140 nM (Ki) | Cell-free assay [1] [2] |
| ROCK2 | 300 nM (Ki) | Cell-free assay [1] |
The data in the table above is primarily derived from standardized biochemical (cell-free) assays. Here are the methodologies for key in vivo and ex vivo studies that demonstrate this compound's biological effects.
This study investigated the effect of this compound on neurogenic erectile dysfunction (ED) in a diabetic rat model.
The workflow of this study is summarized in the diagram below:
This research explored the therapeutic potential of a different ROCK inhibitor, AMA0825, using a 3D spheroid model of keloid disease, showcasing a relevant experimental model for fibrosis research.
Based on the study findings, this compound is proposed to improve diabetic erectile dysfunction through a specific signaling pathway by inhibiting Rho-kinase activity [4]. The diagram below illustrates this mechanism.
To put the data in perspective: